Cas no 54649-00-2 (3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione)
54649-00-2 structure
Product Name:3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione
Numero CAS:54649-00-2
MF:C19H18N4S
MW:334.438022136688
CID:1590247
PubChem ID:3041667
Update Time:2025-04-21
3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione
- 3-mercapto-4-p-tolyl-5-<
- 3-(2-methylindoly)methyl>
- -1,2,4-triazole
- BRN 4535586
- 2,4-Dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
- CTK5A2068
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-
- AG-F-90329
- LS-156230
- AC1MIBOO
- 3-mercapto-4-p-tolyl-5-< 3-(2-methylindoly)methyl> -1,2,4-triazole; BRN 4535586; 2,4-Dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione; CTK5A2068; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(4-methylphenyl)-; AG-F-90329; LS-156230; AC1MIBOO;
- 54649-00-2
- 1-(2-METHYLINDOLYL)METHYL-1,2,4-TRIAZOL-2-THIONE
- DTXSID10878393
-
- Inchi: 1S/C19H18N4S/c1-12-7-9-14(10-8-12)23-18(21-22-19(23)24)11-16-13(2)20-17-6-4-3-5-15(16)17/h3-10,20H,11H2,1-2H3,(H,22,24)
- Chiave InChI: ZCAJLBFGHSOZMW-UHFFFAOYSA-N
- Sorrisi: S=C1NN=C(CC2=C(C)NC3C=CC=CC2=3)N1C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 334.12544
- Massa monoisotopica: 334.12521776g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 512
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 75.5Ų
Proprietà sperimentali
- Densità: 1.3
- Punto di ebollizione: 536°C at 760 mmHg
- Punto di infiammabilità: 278°C
- Indice di rifrazione: 1.708
- PSA: 43.42
3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
54649-00-2 (3-[(2-methyl-1h-indol-3-yl)methyl]-4-(4-methylphenyl)-1h-1,2,4-triazole-5-thione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso